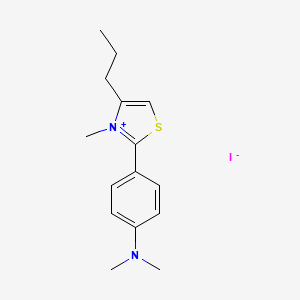
N,N,4-Triphenyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,4-Triphenyl-1,3-thiazol-2-amine: is a heterocyclic compound that contains a thiazole ring substituted with three phenyl groups. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-Triphenyl-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with benzaldehyde derivatives under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions: N,N,4-Triphenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N,4-Triphenyl-1,3-thiazol-2-amine is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development .
Industry: In the material science field, this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are exploited to create materials with specific conductive and luminescent characteristics .
Mecanismo De Acción
The mechanism of action of N,N,4-Triphenyl-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways .
Comparación Con Compuestos Similares
2,4-Disubstituted Thiazoles: These compounds also contain a thiazole ring with substitutions at the 2 and 4 positions.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir contain thiazole rings and are used as antimicrobial and antiretroviral agents, respectively.
Uniqueness: N,N,4-Triphenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that other thiazole derivatives may not, making it a valuable compound in drug discovery and material science .
Propiedades
Número CAS |
23353-02-8 |
|---|---|
Fórmula molecular |
C21H16N2S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N,N,4-triphenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H16N2S/c1-4-10-17(11-5-1)20-16-24-21(22-20)23(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
Clave InChI |
LQFGBQNMJQKJOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)


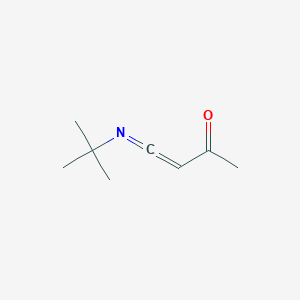
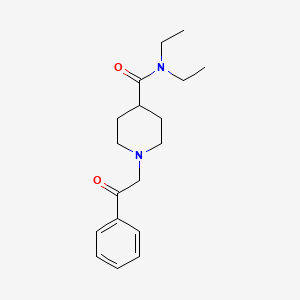
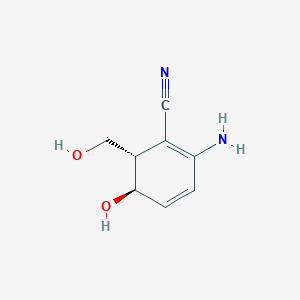
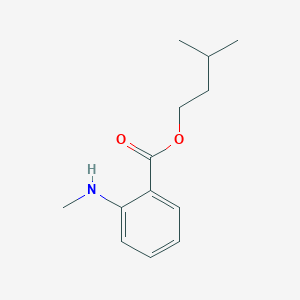
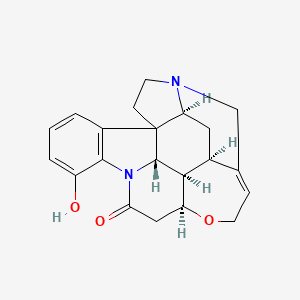


![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)


